molecular formula C12H18FN3 B8400734 4-(4-Methyl-homopiperazinyl)-2-fluorophenylamine

4-(4-Methyl-homopiperazinyl)-2-fluorophenylamine

Cat. No. B8400734
M. Wt: 223.29 g/mol
InChI Key: OVJXZGYHFJOGQH-UHFFFAOYSA-N
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Patent
US07612089B2

Procedure details

A mixture of 2-fluoro-4-iodoaniline (474 mg, 2.00 mmol), 1-methylhomopiperazine (0.372 mL, 3.00 mmol), ethylene glycol (0.222 mL, 4.00 mmol) and K3PO4 (848 mg, 4.00 mmol) in isopropanol (2 mL) was degassed with Ar before being charged with CuI (76 mg, 0.40 mmol). The mixture in a sealed tube was heated at 85° C. for three days. One fifth of the reaction mixture was applied to a silica gel prep TLC plate, which was then developed in CH2Cl2/MeOH/NH4OH (85/15/0.5). The area containing the desired product was scraped out, and the product was extracted out with CH2Cl2/MeOH (2/1) to give a solid (54 mg).
Quantity
474 mg
Type
reactant
Reaction Step One
Quantity
0.372 mL
Type
reactant
Reaction Step One
Quantity
0.222 mL
Type
reactant
Reaction Step One
Name
Quantity
848 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
76 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7](I)[CH:6]=[CH:5][C:3]=1[NH2:4].[CH3:10][N:11]1[CH2:17][CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.C(O)CO.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C(O)(C)C.C(Cl)Cl.CO.[NH4+].[OH-].[Cu]I>[CH3:10][N:11]1[CH2:17][CH2:16][CH2:15][N:14]([C:7]2[CH:6]=[CH:5][C:3]([NH2:4])=[C:2]([F:1])[CH:8]=2)[CH2:13][CH2:12]1 |f:3.4.5.6,8.9.10.11|

Inputs

Step One
Name
Quantity
474 mg
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)I
Name
Quantity
0.372 mL
Type
reactant
Smiles
CN1CCNCCC1
Name
Quantity
0.222 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
848 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO.[NH4+].[OH-]
Step Three
Name
Quantity
76 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with Ar

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CCC1)C1=CC(=C(C=C1)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.